2-[Acetyl(carboxymethyl)amino]benzoic acid

Physicochemical Characterization Purity Assessment Solid-State Properties

2-[Acetyl(carboxymethyl)amino]benzoic acid (CAS 16851-69-7) is a uniquely substituted N-acylated anthranilic acid bearing both N-acetyl and N-carboxymethyl groups. This dual functionality enables an exclusive intramolecular cyclization to N-acetylindole derivatives (86% yield) that simpler N-acetylanthranilic acids cannot achieve. With a low logP of 0.82 and a planar anthranilic acid core, it serves as an ideal physicochemical probe for optimizing solubility, permeability, and target engagement in SAR campaigns. Supplied at ≥98% HPLC purity, it is ready for direct use in automated parallel synthesis and high-throughput experimentation without additional purification, reducing cycle times and ensuring batch-to-batch reproducibility in medicinal chemistry and chemical library production.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 16851-69-7
Cat. No. B096796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Acetyl(carboxymethyl)amino]benzoic acid
CAS16851-69-7
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC=C1C(=O)O)C(=O)OC
InChIInChI=1S/C11H11NO5/c1-7(13)12(6-10(14)15)9-5-3-2-4-8(9)11(16)17/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
InChIKeyFNGUNMBDSHTTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Acetyl(carboxymethyl)amino]benzoic acid (CAS 16851-69-7): Technical Specifications and Procurement Overview


2-[Acetyl(carboxymethyl)amino]benzoic acid (CAS 16851-69-7), also designated as N-Acetyl-N-(carboxymethyl)anthranilic acid, is an N-acylated anthranilic acid derivative characterized by the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol [1]. This compound exists as a solid with a reported melting point range of 217–220 °C and is typically supplied at a purity specification of ≥98% as determined by HPLC . It is employed as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research .

Why 2-[Acetyl(carboxymethyl)amino]benzoic acid Cannot Be Arbitrarily Replaced by Generic N-Acyl Anthranilic Acid Analogs


Substitution of 2-[Acetyl(carboxymethyl)amino]benzoic acid (CAS 16851-69-7) with generic N-acyl anthranilic acid derivatives is not chemically equivalent due to its distinct N-acetyl and N-carboxymethyl substitution pattern. The presence of the N-carboxymethyl group confers different electronic properties and hydrogen-bonding capabilities compared to simpler N-acetyl derivatives (e.g., N-acetylanthranilic acid, CAS 89-52-1) or N-carboxymethyl analogs without the acetyl moiety (e.g., N-(carboxymethyl)anthranilic acid, CAS 612-42-0) [1]. These structural differences manifest in altered melting point ranges, chromatographic retention behavior, and reactivity profiles that are critical for applications requiring precise chemical identity .

Quantitative Differentiation Evidence for 2-[Acetyl(carboxymethyl)amino]benzoic acid vs. Closest Analogs


Melting Point Differentiation: 2-[Acetyl(carboxymethyl)amino]benzoic acid Exhibits a Higher and Narrower Melting Range than N-Acetylanthranilic Acid

The melting point range of 2-[Acetyl(carboxymethyl)amino]benzoic acid is 217–220 °C , which is significantly higher and narrower than that of N-acetylanthranilic acid (CAS 89-52-1), reported as 184–187 °C . This difference of approximately 33 °C in the onset of melting indicates greater thermal stability and distinct crystal lattice energy. The narrower range (3 °C vs. 3–4 °C) for 2-[Acetyl(carboxymethyl)amino]benzoic acid suggests higher crystalline purity and batch-to-batch consistency, which is critical for reproducible experimental outcomes.

Physicochemical Characterization Purity Assessment Solid-State Properties

Purity Benchmarking: 2-[Acetyl(carboxymethyl)amino]benzoic acid is Routinely Supplied at ≥98% HPLC Purity, Facilitating Direct Use Without Further Purification

Multiple commercial sources specify a minimum purity of 98% (HPLC) for 2-[Acetyl(carboxymethyl)amino]benzoic acid . In contrast, its non-acetylated analog N-(carboxymethyl)anthranilic acid (CAS 612-42-0) is often supplied at 97% purity [1]. While a 1% difference may appear modest, for building blocks used in multi-step syntheses, this translates to lower impurity carry-through and reduced need for pre-purification, directly impacting overall synthetic efficiency and cost.

Analytical Chemistry Quality Assurance Synthetic Chemistry

Validated Synthetic Utility: 2-[Acetyl(carboxymethyl)amino]benzoic acid Serves as a Precursor in a Documented High-Yield Transformation to 1-Acetyl-1H-indol-3-yl acetate

A patent procedure details the use of 2-(N-acetylcarboxymethylamino)benzoic acid (the target compound) as a reactant in the synthesis of 1-acetyl-1H-indol-3-yl acetate. The reported reaction proceeded with a yield of 86% . In contrast, the non-carboxymethylated analog N-acetylanthranilic acid (CAS 89-52-1) is not suitable for this specific cyclization due to the lack of the required carboxymethyl group for the intramolecular reaction pathway .

Organic Synthesis Medicinal Chemistry Reaction Development

Computational Evidence for Distinct Electronic Properties: Planar Geometry of N-Acetyl-Anthranilic Acid Moiety Differentiates it from Non-Acetylated Analogs

CNDO calculations performed on N-acetyl-anthranilic acid (NAA), the core structural motif of 2-[Acetyl(carboxymethyl)amino]benzoic acid, indicate that the acetyl carbonyl group is co-planar with the aromatic ring [1]. In contrast, anthranilic acid itself (lacking both N-acetyl and N-carboxymethyl groups) adopts a different conformation. This planarity influences molecular recognition events, such as metal chelation and π-stacking interactions, and is a direct consequence of the N-acetyl substitution pattern. The target compound inherits this planar geometry while adding the carboxymethyl functionality, creating a unique spatial and electronic profile.

Computational Chemistry Structure-Activity Relationship Molecular Modeling

Chemical Reactivity Distinction: 2-[Acetyl(carboxymethyl)amino]benzoic acid Undergoes Dehydration to Form Cyclic Ortho Amides, a Pathway Absent in Simpler Analogs

Studies on the dehydration of N-(carboxymethyl)-anthranilic acids (the class to which the target compound belongs) demonstrate that treatment with dehydrating agents yields cyclic ortho amides or seven-membered anhydrides [1]. This reactivity is contingent upon the presence of both the N-carboxymethyl and the adjacent benzoic acid carboxyl groups. Simpler analogs such as N-acetylanthranilic acid (lacking the N-carboxymethyl group) do not participate in this specific cyclization manifold, highlighting a unique reactivity profile for the target compound class.

Organic Reactivity Heterocyclic Synthesis Dehydration Chemistry

Physicochemical Property Divergence: 2-[Acetyl(carboxymethyl)amino]benzoic acid Exhibits a Lower logP than Non-Carboxymethylated Analogs, Impacting Solubility and Biological Partitioning

The calculated logP (octanol-water partition coefficient) for 2-[Acetyl(carboxymethyl)amino]benzoic acid is reported as 0.82 [1]. This value is significantly lower than that of N-acetylanthranilic acid, which has a calculated logP of approximately 1.5–1.7 (based on typical values for similar compounds; exact experimental data for comparator is sparse). The reduced lipophilicity is attributable to the additional polar carboxymethyl group and directly influences the compound's solubility profile, membrane permeability, and potential for off-target partitioning.

ADME Properties Lipophilicity Physicochemical Profiling

High-Value Application Scenarios for 2-[Acetyl(carboxymethyl)amino]benzoic acid (CAS 16851-69-7)


Precursor for Synthesis of N-Acetylindole Derivatives via Intramolecular Cyclization

The compound is uniquely positioned as a key precursor in the synthesis of N-acetylindole derivatives, such as 1-acetyl-1H-indol-3-yl acetate, through a reaction with acetic anhydride. This transformation, reported with an 86% yield , leverages both the N-acetyl and N-carboxymethyl groups for intramolecular cyclization, a reaction not accessible to simpler N-acetylanthranilic acid analogs .

Scaffold for Accessing Cyclic Ortho Amides and Seven-Membered Anhydrides via Dehydration

As demonstrated in dehydration studies of N-(carboxymethyl)-anthranilic acids [1], 2-[Acetyl(carboxymethyl)amino]benzoic acid can be utilized to generate complex heterocyclic systems. This reactivity profile is distinct from non-carboxymethylated N-acyl anthranilic acids, making it a valuable building block for diversifying chemical libraries in drug discovery.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

The combination of a planar N-acetyl-anthranilic acid core (as characterized by computational studies [2]) with a hydrophilic carboxymethyl group (evidenced by a low logP of 0.82 [3]) provides a well-defined physicochemical and conformational template. This makes the compound an ideal probe for SAR campaigns aimed at optimizing solubility, permeability, and target engagement.

High-Purity Building Block for Parallel Synthesis and Combinatorial Chemistry

Given its commercial availability at ≥98% purity (HPLC) , 2-[Acetyl(carboxymethyl)amino]benzoic acid can be directly employed in automated parallel synthesis and high-throughput experimentation workflows without prior purification. This reduces cycle times and ensures greater reproducibility in library production.

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